molecular formula C5H9N B1595098 2,5-Dihydro-1-methylpyrrole CAS No. 554-15-4

2,5-Dihydro-1-methylpyrrole

Cat. No. B1595098
CAS RN: 554-15-4
M. Wt: 83.13 g/mol
InChI Key: AHVYPIQETPWLSZ-UHFFFAOYSA-N
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Description

2,5-Dihydro-1-methylpyrrole is a chemical compound with the molecular formula C5H9N . It has an average mass of 83.132 Da and a monoisotopic mass of 83.073502 Da .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydro-1-methylpyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The molecular weight of this compound is 83.1317 .

Scientific Research Applications

Comprehensive Analysis of 2,5-Dihydro-1-methylpyrrole Applications

Drug Discovery: 2,5-Dihydro-1-methylpyrrole derivatives are pivotal in the synthesis of various therapeutically active compounds. Their structural motif is found in drugs with diverse pharmacological activities, including fungicides, antibiotics, and anti-inflammatory medications. They also play a role in cholesterol-reducing and antitumor agents, showcasing their versatility in drug design and development .

Material Science: In material science, pyrrole derivatives contribute to the development of advanced materials. Their unique chemical properties enable them to be used in creating conductive polymers and other innovative materials that have applications in electronics and nanotechnology.

Catalysis: Pyrrole compounds are utilized in catalysis, particularly in reactions that form new chemical bonds or facilitate the transformation of molecules. Their involvement in catalytic processes can lead to more efficient and sustainable chemical production methods.

Synthesis Pathways: Modern synthetic pathways for pyrrole derivatives often involve metals, nanomaterials, and complex heterogeneous catalyzed methods. These pathways are crucial for producing pyrrole derivatives on a large scale for industrial and research applications.

Medicinal Chemistry: The pyrrole subunit is integral to medicinal hetero-aromatics, with applications extending to HIV treatment by inhibiting reverse transcriptase and cellular DNA polymerases protein kinases. This highlights the compound’s potential in addressing global health challenges .

Safety And Hazards

2,5-Dihydro-1-methylpyrrole is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-methyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVYPIQETPWLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203949
Record name 2,5-Dihydro-1-methylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydro-1-methylpyrrole

CAS RN

554-15-4
Record name 2,5-Dihydro-1-methylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydro-1-methylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIHYDRO-1-METHYLPYRROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40B34093RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Mahboobi, I Dechant, H Reindl… - Journal of …, 2000 - Wiley Online Library
The synthesis of a novel class of macrocyclic bis(indolylmaleimides) is reported. The key step involves the intermolecular connection of 2,2′‐bridged indoles with 3,4‐dibromo‐2,5‐…
Number of citations: 7 onlinelibrary.wiley.com
K Ruusuvuori, T Kurtén, IK Ortega… - Atmospheric …, 2013 - acp.copernicus.org
The optimized structures and proton affinities of a total of 81 nitrogen-containing bases, chosen based on field measurements of ambient positive ions, were studied using the CBS-QB3 …
Number of citations: 15 acp.copernicus.org
AR Cherkasov, M Jonsson, V Galkin - Journal of Molecular Graphics and …, 1999 - Elsevier
In this work, a new topological approach based on simple matrix algebra is introduced to explore substituent effects at the level of atomic additivity in the absence of significant …
Number of citations: 28 www.sciencedirect.com

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